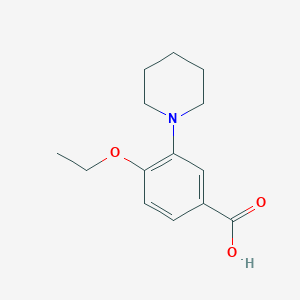

4-Ethoxy-3-piperidin-1-yl-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-18-13-7-6-11(14(16)17)10-12(13)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVFSUBNQLLUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 4 Ethoxy 3 Piperidin 1 Yl Benzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. leah4sci.comias.ac.in For 4-Ethoxy-3-piperidin-1-yl-benzoic acid, the primary bond disconnections are the C-N bond linking the piperidine (B6355638) ring and the C-O bond of the ethoxy group.

Two plausible retrosynthetic pathways can be envisioned:

Pathway A (Buchwald-Hartwig Approach): This pathway involves disconnecting the aryl C-N bond. This is a common strategy for forming such bonds via modern cross-coupling reactions. wikipedia.org This disconnection leads to a 3-halo-4-ethoxybenzoic acid derivative and piperidine. A further disconnection of the ethoxy group's C-O bond suggests a 3-halo-4-hydroxybenzoic acid derivative as a key precursor. This is often a preferred industrial strategy due to the efficiency of palladium-catalyzed amination reactions.

Pathway B (Nucleophilic Aromatic Substitution Approach): This strategy also involves the disconnection of the aryl C-N bond. However, it relies on classical Nucleophilic Aromatic Substitution (SNAr). libretexts.org For this reaction to be efficient, the aromatic ring must be activated by a strong electron-withdrawing group, typically a nitro group, positioned ortho or para to a leaving group. libretexts.orgmdpi.com This leads to precursors such as a 4-halo-3-nitrobenzoic acid derivative and piperidine. A subsequent functional group interconversion (FGI) would be required to reduce the nitro group to an amine, though in this case, the piperidine is introduced directly.

Based on these analyses, the following key precursors can be identified:

| Precursor Name | Chemical Structure | Pathway |

| 4-Hydroxybenzoic acid | HO-C₆H₄-COOH | A & B |

| 3-Bromo-4-hydroxybenzoic acid | HO-C₆H₃(Br)-COOH | A |

| 4-Chloro-3-nitrobenzoic acid | Cl-C₆H₃(NO₂)-COOH | B |

| Piperidine | C₅H₁₁N | A & B |

| Ethyl iodide / Ethyl bromide | C₂H₅I / C₂H₅Br | A & B |

Targeted Synthesis Approaches for the Construction of the this compound Scaffold

The forward synthesis can be executed through several routes, primarily centered on the strategic installation of the ethoxy and piperidinyl groups onto a benzoic acid core. Protecting the carboxylic acid as an ester is a common strategy to prevent unwanted side reactions during the key bond-forming steps.

The introduction of the ethoxy group is typically achieved via a Williamson ether synthesis on a phenolic precursor. Starting from a readily available precursor like methyl 4-hydroxybenzoate (B8730719), a halogen is first introduced at the 3-position. The subsequent etherification must be performed under conditions that favor O-alkylation.

A common procedure involves the reaction of a substituted methyl 4-hydroxybenzoate with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Precursor | Reagent | Base | Solvent | Catalyst | Outcome |

|---|---|---|---|---|---|

| Methyl 3-bromo-4-hydroxybenzoate | Ethyl iodide | K₂CO₃ | Acetone/DMF | None | Forms Methyl 3-bromo-4-ethoxybenzoate |

Phase-transfer catalysis (PTC) is a highly effective technique for this transformation, particularly in biphasic systems. researchgate.netphasetransfercatalysis.com A catalyst such as a quaternary ammonium (B1175870) salt shuttles the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the alkyl halide, often leading to higher yields and milder reaction conditions. tandfonline.comchempedia.info

The formation of the C-N bond between the piperidine and the benzoic acid core is the crucial step in the synthesis. Two primary methods are viable: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The reaction couples an aryl halide or triflate with an amine. acsgcipr.org In this synthesis, methyl 3-bromo-4-ethoxybenzoate would be reacted with piperidine.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the reaction's success.

Nucleophilic Aromatic Substitution (SNAr): This method requires an electron-deficient aromatic ring. libretexts.org A precursor such as methyl 4-chloro-3-nitrobenzoate is suitable. The electron-withdrawing nitro group ortho to the chlorine leaving group activates the ring towards nucleophilic attack by piperidine. libretexts.orgmdpi.com This reaction typically proceeds at elevated temperatures and forms a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Following the introduction of the piperidine group, the nitro group would need to be reduced to an amine if that were the desired functionality. However, for the target molecule, the piperidine is directly installed.

Table 2: Comparison of C-N Bond Formation Strategies

| Method | Precursor | Reagents | Catalyst System | Base | Key Advantages/Disadvantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Methyl 3-bromo-4-ethoxybenzoate | Piperidine | Pd₂(dba)₃ + Ligand (e.g., XPhos, tBuDavePhos) | NaOtBu, K₃PO₄ | Advantages: Mild conditions, high functional group tolerance, broad scope. wikipedia.orgresearchgate.netDisadvantages: Expensive catalyst/ligands, requires inert atmosphere. acsgcipr.org |

| Nucleophilic Aromatic Substitution (SNAr) | Methyl 4-chloro-3-nitrobenzoate | Piperidine | None | K₂CO₃ or excess piperidine | Advantages: No metal catalyst required, often cheaper. Disadvantages: Requires strongly activated substrate, often harsh conditions (high temp), limited scope. libretexts.orgnih.gov |

Assuming the synthesis begins with a benzoic acid derivative, the final step is typically the deprotection of the carboxyl group. If the synthesis was carried out using a methyl or ethyl ester to protect the carboxylic acid, this is commonly achieved by saponification—hydrolysis under basic conditions using a reagent like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup. chemicalbook.com

Advanced Synthetic Techniques and Process Optimization in the Synthesis of this compound

To enhance the efficiency, sustainability, and scalability of the synthesis, advanced techniques and process optimization are crucial.

The use of sophisticated catalytic systems is paramount for optimizing the key bond-forming steps.

Palladium-Based Catalysis for C-N Coupling: The Buchwald-Hartwig amination is a prime example of an advanced catalytic process. wikipedia.org The efficiency of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Sterically hindered, electron-rich alkylphosphine ligands (e.g., tBuDavePhos) or biarylphosphine ligands (e.g., XPhos, SPhos) have been developed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, allowing the reaction to proceed under milder conditions with lower catalyst loadings. researchgate.net

Phase-Transfer Catalysis (PTC) for Etherification: As previously mentioned, PTC significantly enhances the rate and efficiency of the etherification step. phasetransfercatalysis.com By facilitating the transfer of the phenoxide nucleophile across the phase boundary of a biphasic system, PTC allows the reaction to occur at lower temperatures with simpler workup procedures, making it a greener and more cost-effective alternative to using anhydrous solvents and strong bases like sodium hydride. researchgate.netchempedia.info

Catalytic Oxidation: In synthetic routes where the benzoic acid moiety is formed from a methyl group, the choice of catalyst is critical for achieving high selectivity and yield. Industrial processes for toluene (B28343) oxidation often use cobalt-based catalysts, sometimes in conjunction with manganese salts, to facilitate the liquid-phase air oxidation. alfa-chemistry.comresearchgate.net This avoids the use of stoichiometric and less environmentally friendly oxidants like permanganate.

Stereochemical Control in Analogous Piperidine-Containing Syntheses

The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry, with the stereochemistry of substituents often playing a critical role in biological activity. rsc.org Consequently, a variety of strategies have been developed to control the three-dimensional arrangement of atoms in molecules analogous to this compound, should the piperidine ring or other parts of the molecule bear chiral centers. These methods can be broadly categorized into asymmetric synthesis, chiral resolution, and the use of chiral building blocks.

Asymmetric Synthesis Strategies: Asymmetric synthesis aims to create a specific stereoisomer directly. Key approaches include:

Catalytic Enantioselective Reactions: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. For instance, Rh-catalyzed asymmetric reductive Heck reactions have been employed to synthesize 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines with high enantioselectivity. nih.gov Similarly, asymmetric hydrogenation of pyridine (B92270) derivatives or intramolecular reductive amination can establish stereocenters with high fidelity. rsc.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary molecular fragment that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied in the stereodivergent synthesis of piperidine alkaloids. lincoln.ac.uk

Exocyclic Chirality Induction: In some cases, a chiral group outside the forming ring can influence its stereochemistry. One-pot syntheses of substituted piperidines have been developed where chiral amines are used to induce chirality through an exocyclic stereochemistry control mechanism, leading to enantiomerically pure products. acs.org

Chiral Resolution Techniques: When a synthesis produces a racemic mixture (an equal mix of enantiomers), resolution techniques can be used to separate them.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material or the enriched product. nih.gov For example, the chiral base n-BuLi/sparteine has been used for the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines, achieving high enantiomeric ratios. rsc.orgwhiterose.ac.uk

Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. This classical method has been used for resolving piperidine alcohols with agents like (S)-(+)-camphorsulfonic acid. google.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate enantiomers. nih.gov This technique is highly effective for both analytical and preparative-scale separations of various piperidine derivatives. nih.gov

The choice of strategy depends on factors such as the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.

Table 1: Comparison of Stereochemical Control Strategies in Piperidine Synthesis

| Strategy | Principle | Common Methods | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Synthesis | Direct formation of a single enantiomer. | Catalytic hydrogenation, chiral auxiliaries, exocyclic induction. nih.govlincoln.ac.ukacs.org | High atom economy; avoids resolution steps. | Requires development of specific catalysts or auxiliaries; may have substrate limitations. |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral agent. | Enantioselective acylation, asymmetric deprotonation. nih.govrsc.org | Applicable to a wide range of compounds. | Maximum theoretical yield is 50% for the recovered starting material; requires separation of product from unreacted material. |

| Diastereomeric Crystallization | Separation of diastereomeric salts based on different solubilities. | Use of chiral acids or bases (e.g., camphorsulfonic acid). google.com | Well-established, scalable technique. | Can be labor-intensive; success is not guaranteed and depends on crystallization properties. |

| Chiral Chromatography | Physical separation of enantiomers on a chiral stationary phase. | Preparative High-Performance Liquid Chromatography (HPLC). nih.gov | High purity separation; applicable to many compound classes. | Can be expensive for large-scale production; requires specialized equipment. |

Laboratory-Scale Process Development and Yield Optimization

The synthesis of this compound on a laboratory scale involves the strategic coupling of an ethoxy-substituted benzoic acid precursor with piperidine. A common and effective method for forming the crucial C-N bond in such structures is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.org Optimizing this and other synthetic steps is critical for maximizing yield, minimizing impurities, and ensuring a reproducible process.

Key parameters for optimization include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is paramount. Sterically hindered and electron-rich ligands like XPhos and BrettPhos often provide the most active catalytic systems for coupling aryl halides with amines. researchgate.net The catalyst loading is also a critical factor to balance cost and reaction efficiency. acs.org

Base: The base plays a crucial role in the catalytic cycle, typically by facilitating the deprotonation of the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The choice of solvent affects the solubility of reactants and the stability and activity of the catalyst. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently used for Buchwald-Hartwig reactions. bristol.ac.uk

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote side reactions and catalyst decomposition. Monitoring the reaction progress over time using techniques like TLC or HPLC is essential to determine the optimal endpoint. bristol.ac.uk

Purification: Post-reaction work-up and purification are vital for isolating the target compound in high purity. For an acidic product like this compound, purification may involve aqueous extraction, precipitation by pH adjustment, recrystallization, or column chromatography. google.com

The systematic variation of these parameters, often guided by Design of Experiments (DoE) methodology, allows for the efficient identification of optimal reaction conditions, leading to higher isolated yields and a more robust synthetic process. bristol.ac.uk

Table 2: Parameter Optimization in a Representative Buchwald-Hartwig Amination

| Parameter | Variable | Potential Impact on Yield and Purity | Example Condition |

|---|---|---|---|

| Catalyst | Ligand Type | Affects catalytic activity, reaction rate, and scope. Sterically hindered ligands are often superior. researchgate.net | XPhos, BrettPhos |

| Base | Strength & Solubility | Influences the rate of amine deprotonation and catalyst turnover. Strong, non-nucleophilic bases are preferred. | NaOtBu, K₃PO₄ |

| Solvent | Polarity & Aprotic Nature | Impacts solubility of reagents and stability of the catalytic species. bristol.ac.uk | Toluene, Dioxane |

| Temperature | Reaction Temperature (°C) | Controls reaction kinetics. Higher temperatures can increase rate but may lead to degradation. | 80-110 °C |

| Purification | Method | Crucial for removing residual catalyst, unreacted starting materials, and byproducts. | Crystallization, Chromatography google.com |

Analytical Validation Techniques for Synthetic Products

Following a successful synthesis, a comprehensive analytical validation is required to confirm the identity, structure, and purity of the final product, this compound. This process employs a suite of spectroscopic and chromatographic techniques.

Structural Elucidation and Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for unambiguous structure determination. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this specific molecule, characteristic signals for the ethoxy group, the aromatic protons, and the piperidine ring protons would be expected. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's identity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, C-O ether bonds, and C-N bonds. ucl.ac.uk

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the standard method for determining the purity of non-volatile organic compounds. nih.gov A validated HPLC method can separate the target compound from starting materials, intermediates, and byproducts. The purity is typically expressed as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. thaiscience.info

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared to the theoretical values calculated from the molecular formula to support the compound's identity and purity.

Method validation for a quantitative technique like HPLC involves establishing specific performance characteristics to ensure the results are reliable. researchgate.netresearchgate.net

Table 3: Key Parameters for HPLC Method Validation for Purity Analysis

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability of the method to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | The analyte peak should be well-resolved from other peaks (Resolution > 1.5). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. thaiscience.info | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of the test results to the true value, often determined by spike recovery experiments. thaiscience.info | Typically 98-102% recovery for the active substance. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | No significant change in results with minor parameter variations. |

Exploration of 4 Ethoxy 3 Piperidin 1 Yl Benzoic Acid As a Versatile Chemical Intermediate

Utility as a Precursor in the Synthesis of Architecturally Complex Benzoic Acid Derivatives

4-Ethoxy-3-piperidin-1-yl-benzoic acid is a polysubstituted benzoic acid derivative, a class of compounds that serves as a cornerstone in the synthesis of more intricate molecules. The reactivity of the carboxylic acid group, coupled with the directing effects of the ethoxy and piperidinyl substituents on the aromatic ring, makes it a valuable starting material for a variety of chemical transformations. The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and acid halides. These transformations are fundamental in organic synthesis and open the door to the construction of a diverse array of architecturally complex molecules.

For instance, the synthesis of novel therapeutic agents often involves the derivatization of a central benzoic acid scaffold. A notable example is the development of Factor B inhibitors, where a complex molecule incorporating a 4-ethoxy-piperidin-2-yl benzoic acid core was identified as a potent therapeutic candidate. nih.gov While the substitution pattern differs slightly, this highlights the potential of such scaffolds in medicinal chemistry. The general synthetic strategies employed in the creation of such complex derivatives often involve well-established reactions, as outlined in the table below.

| Reaction Type | Reagents | Product Class | Potential Application |

| Esterification | Alcohol, Acid catalyst | Esters | Prodrugs, Fragrances |

| Amidation | Amine, Coupling agent | Amides | Biologically active molecules |

| Reduction | Reducing agent (e.g., LiAlH4) | Benzyl (B1604629) alcohols | Synthetic intermediates |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3/H2SO4) | Substituted benzoic acids | Fine chemical synthesis |

The presence of the ethoxy and piperidinyl groups on the benzene (B151609) ring also influences the regioselectivity of further synthetic modifications. The electron-donating nature of these substituents can activate the aromatic ring towards electrophilic substitution, allowing for the introduction of additional functionalities at specific positions. This controlled functionalization is crucial for building molecular complexity and for the fine-tuning of the properties of the final products.

Application in the Construction of Diverse Heterocyclic Systems

The structural features of this compound make it a promising candidate for the synthesis of various heterocyclic systems. The presence of both an amino group (within the piperidine (B6355638) ring) and a carboxylic acid on the same aromatic scaffold provides the necessary functionalities for cyclization reactions. Anthranilic acid (2-aminobenzoic acid) and its derivatives are well-known precursors for the synthesis of a wide range of nitrogen-containing heterocycles, including quinazolines and benzodiazepines. core.ac.uk Although this compound is a 3-amino substituted benzoic acid, the underlying principles of using amino-benzoic acids in heterocyclic synthesis remain relevant.

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry, as these scaffolds are found in a vast number of pharmaceuticals. For example, the reaction of anthranilonitrile (a derivative of anthranilic acid) with organomagnesium compounds can lead to the formation of quinazolines, which are considered highly interesting scaffolds for drug development. core.ac.uk Similarly, the piperidine moiety itself is a key component in many biologically active compounds and can be a precursor to fused heterocyclic systems. scielo.br

The following table illustrates some of the heterocyclic systems that could potentially be synthesized from precursors with similar functionalities to this compound.

| Heterocyclic System | General Synthetic Approach | Key Precursor Functionalities |

| Benzoxazinones | Dehydration of N-acyl anthranilic acids | Amino and Carboxylic Acid |

| Quinazolinones | Reaction with amides or nitriles | Amino and Carboxylic Acid |

| Acridones | Cyclization of N-phenylanthranilic acids | Amino and Carboxylic Acid |

Strategic Building Block for Medicinal Chemistry Compound Libraries

In the field of drug discovery, the use of "privileged building blocks" is a key strategy for the efficient synthesis of compound libraries with a higher probability of biological activity. ethernet.edu.et These building blocks are molecular fragments that are frequently found in known drugs and bioactive molecules. Both the piperidine ring and the substituted benzoic acid motif are considered privileged structures in medicinal chemistry. The piperidine scaffold is present in numerous FDA-approved drugs and is known to improve the pharmacokinetic properties of drug candidates. namiki-s.co.jp

The combination of these two privileged fragments in this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening. The carboxylic acid handle allows for the facile introduction of a wide range of chemical diversity through techniques like combinatorial chemistry. By reacting this building block with a diverse set of amines or alcohols, a large library of amides or esters can be rapidly synthesized. This approach, known as diversity-oriented synthesis, is a powerful tool for exploring chemical space and identifying novel drug leads. nih.gov

The concept of "escape from flatland," which encourages the use of more three-dimensional structures in drug design, further enhances the value of this building block. namiki-s.co.jp The non-planar piperidine ring introduces sp3-rich character into the resulting molecules, which can lead to improved solubility, metabolic stability, and target-binding affinity.

Investigation of its Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. The functional groups present in this compound, namely the secondary amine within the piperidine ring and the carboxylic acid, suggest its potential as a substrate in various MCRs.

The development of novel MCRs for the synthesis of piperidine-containing scaffolds is an active area of research. taylorfrancis.com These reactions often involve the combination of an amine, an aldehyde, and a β-ketoester or other activated methylene (B1212753) compound. rsc.org The piperidine nitrogen of this compound could potentially act as the amine component in such reactions, leading to the formation of highly substituted piperidine derivatives.

The following table provides examples of MCRs where a molecule with similar functionalities to this compound could potentially be employed.

| Multi-Component Reaction | Reactant Types | Product Scaffold |

| Ugi Reaction | Amine, Carboxylic Acid, Aldehyde, Isocyanide | α-Acylamino Amides |

| Passerini Reaction | Carboxylic Acid, Aldehyde, Isocyanide | α-Acyloxy Carboxamides |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia/Amine | Dihydropyridines |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 3 Piperidin 1 Yl Benzoic Acid

Quantum Chemical Studies and Electronic Structure Analysis (e.g., Density Functional Theory applications)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. researchgate.net DFT calculations can provide a detailed understanding of the geometric and electronic properties of 4-Ethoxy-3-piperidin-1-yl-benzoic acid. These studies involve solving the Schrödinger equation for the molecule to determine its electron density and, from that, a wide range of molecular properties.

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For a molecule like this compound, the distribution of HOMO and LUMO can indicate the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. Such information is invaluable for predicting how the molecule might interact with biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

Molecular Docking Simulations for Conceptual Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a small molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid.

The theoretical framework for ligand-target recognition is based on the principles of molecular mechanics and scoring functions. The process involves two main steps: sampling the conformational space of the ligand within the binding site of the target and then estimating the binding affinity for each conformation. The recognition process is governed by various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.gov The "lock and key" and "induced fit" models are two fundamental concepts that describe how a ligand fits into the active site of a protein.

Various methodological approaches are used to predict binding affinity. These often involve scoring functions that are either force-field-based, empirical, or knowledge-based. These functions calculate a score that represents the strength of the interaction between the ligand and the target. A lower docking score generally indicates a more favorable binding interaction. For this compound, molecular docking simulations could be performed against a range of potential biological targets to generate a conceptual interaction profile and prioritize it for further experimental screening. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Strong theoretical binding affinity. |

| Key Interacting Residues | TYR 23, ARG 110, SER 201 | Highlights specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond with ARG 110, Pi-Pi stacking with TYR 23 | Describes the nature of the chemical interactions. |

Note: This data is for illustrative purposes and represents a hypothetical docking simulation.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is crucial.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of how the molecule behaves in a simulated environment, such as in water or a lipid bilayer. MD simulations can reveal the stability of ligand-protein complexes predicted by molecular docking and provide insights into the flexibility of both the ligand and the target. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or property descriptors of a set of compounds with their physicochemical properties. These models are developed by first calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric) for a series of molecules with known properties. Then, statistical methods are used to build a mathematical model that can predict the property of interest for new, untested compounds.

For this compound, QSPR models could be developed to predict properties such as solubility, melting point, and partition coefficient. These predictive models are valuable in the early stages of drug discovery for screening large libraries of virtual compounds and prioritizing those with desirable properties for synthesis and testing.

Structure Activity Relationship Sar Methodologies and Mechanistic Insights for Analogues of 4 Ethoxy 3 Piperidin 1 Yl Benzoic Acid

Design Principles for Modulating Molecular Interactions in Related Scaffolds

The design of analogues for a given chemical scaffold is guided by fundamental principles of molecular recognition, which relies on a variety of non-covalent interactions between a ligand and its biological target, typically a protein. nih.govamericanpharmaceuticalreview.com The ultimate goal is to create a molecule with a shape and charge distribution that is complementary to the target's binding site, thereby maximizing affinity and selectivity. americanpharmaceuticalreview.comnih.gov For a scaffold like 4-Ethoxy-3-piperidin-1-yl-benzoic acid, medicinal chemists consider several key regions for modification:

The Benzoic Acid Moiety: The carboxylic acid group is a critical functional group, capable of acting as a hydrogen bond donor and acceptor, or forming strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a binding pocket. Its position on the phenyl ring is crucial for orienting these interactions.

The Phenyl Ring: The aromatic ring serves as a central scaffold. Substituents on the ring can modulate electronic properties, influence pKa of the carboxylic acid, and engage in hydrophobic or π-stacking interactions. The specific substitution pattern (e.g., the 1,3,4-substitution) dictates the spatial arrangement of the other functional groups.

The Ethoxy Group: This group can participate in hydrogen bonding via its oxygen atom and contribute to hydrophobic interactions through its ethyl chain. Varying the length and nature of this alkoxy group is a common strategy to probe the size and lipophilicity of a specific sub-pocket within the binding site. nih.gov

The Piperidine (B6355638) Ring: This saturated heterocycle typically occupies a hydrophobic pocket. Its conformation and substitution can significantly impact binding affinity. Modifications may include altering the ring size (e.g., to pyrrolidine (B122466) or azepane) or introducing substituents to explore additional binding vectors and optimize physicochemical properties like solubility and metabolic stability.

A balanced combination of these interaction types is essential for achieving high affinity. americanpharmaceuticalreview.com Early-stage drug design often focuses on establishing strong hydrophobic and hydrogen-bonding interactions to rapidly increase potency, while more specialized interactions are engineered later to fine-tune selectivity and developability. americanpharmaceuticalreview.com

Systematic Synthetic Modification Strategies for SAR Elucidation

To explore the SAR of the this compound scaffold, chemists employ systematic synthetic modifications to each key region of the molecule. This involves creating a library of analogues where one part of the molecule is varied at a time, allowing for a clear correlation between the structural change and its effect on biological activity.

Plausible synthetic strategies for generating such analogues include:

Amide Bond Formation: To explore the role of the carboxylic acid, it can be converted to a variety of amides. This is commonly achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov For instance, reacting the parent acid with a diverse set of amines would yield a library of benzamides, probing the space occupied by the carboxylate.

Esterification: The carboxylic acid can be esterified by reacting it with an alcohol under acidic conditions (e.g., using sulfuric acid in ethanol) to generate esters. nih.gov This modification neutralizes the charge and increases lipophilicity, which can be useful if a charged group is detrimental to cell permeability or binding.

Alkoxy Group Modification: Analogues with different alkoxy groups (e.g., methoxy, propoxy, benzyloxy) at the 4-position can be synthesized from the corresponding 3-amino-4-hydroxybenzoic acid precursor. The hydroxyl group can be alkylated using an appropriate alkyl halide in the presence of a base like cesium carbonate (Cs2CO3). nih.gov

Piperidine Ring Substitution: The nitrogen of the piperidine ring can be introduced onto the phenyl ring via nucleophilic aromatic substitution on an activated precursor, such as a fluorinated benzoic acid derivative. A library of analogues can be created by using various substituted piperidines or other cyclic amines in this reaction.

A study on a closely related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides demonstrated that SAR around the piperidine moiety was quite narrow, with small changes leading to significant drops in activity. nih.gov In contrast, modifications to the amide functionality derived from the benzoic acid were better tolerated. nih.gov This highlights how SAR exploration can reveal which parts of a molecule are most sensitive to structural changes.

In Vitro Mechanistic Studies of Structurally Analogous Compounds (general methodologies)

Once a library of analogues is synthesized, their biological activity is assessed through a series of in vitro assays. These experiments are designed to measure the compound's direct effect on its molecular target and its broader impact on cellular systems, providing insights into its mechanism of action.

Enzyme assays are fundamental for studying compounds that target enzymes. thermofisher.com These laboratory methods measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor. thermofisher.comtipbiosystems.com The initial goal is often to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

To understand the mechanism of inhibition, steady-state kinetic analysis is performed. nih.gov This involves measuring the initial reaction velocity at various substrate and inhibitor concentrations. nih.gov By analyzing how the inhibitor affects the enzyme's kinetic parameters—the Michaelis constant (Km) and the maximum velocity (Vmax)—the mode of inhibition can be determined. numberanalytics.comnumberanalytics.com

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax. numberanalytics.com

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km. numberanalytics.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. numberanalytics.com

These studies are typically performed using continuous or discontinuous assays. tipbiosystems.com Spectrophotometric and fluorometric assays are common continuous methods that monitor the reaction's progress in real-time by measuring changes in absorbance or fluorescence. numberanalytics.com

| Compound | R Group (at 4-position) | IC50 (nM) | Mechanism of Inhibition |

|---|---|---|---|

| 1 (Parent) | -OCH2CH3 | 50 | Competitive |

| 2 | -OCH3 | 85 | Competitive |

| 3 | -OCH2CH2CH3 | 25 | Competitive |

| 4 | -H | >1000 | N/A |

For compounds targeting receptors, receptor binding assays are critical for quantifying affinity. merckmillipore.com These assays measure the direct interaction between a ligand (the compound) and a receptor. nih.gov The most common format is the competitive radioligand binding assay. merckmillipore.com In this setup, a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor source (e.g., cell membranes) and a range of concentrations of the unlabeled test compound. merckmillipore.com

The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radiolabeled ligand, the affinity of the test compound can be determined. Key parameters derived from these assays include:

Ki (Inhibition Constant): A measure of the binding affinity of the test compound for the receptor. A lower Ki value indicates higher affinity.

Kd (Dissociation Constant): The affinity of the radioligand for the receptor.

Bmax (Maximum Binding Capacity): The total concentration of receptor sites in the preparation.

Selectivity is a crucial aspect of drug development. To assess this, the compound is tested in a panel of binding assays for various other receptors. An ideal compound will show high affinity for its intended target and low affinity (high Ki values) for off-targets, minimizing the potential for side effects.

| Target | Ki (nM) |

|---|---|

| Primary Target Receptor A | 15 |

| Off-Target Receptor B | 1,250 |

| Off-Target Receptor C | >10,000 |

| Off-Target Receptor D | 5,600 |

Beyond direct target engagement, it is important to understand how a compound affects the biological pathways within a cell. editco.bio Cellular pathway analysis investigates the downstream consequences of inhibiting or activating a target. thermofisher.comnih.gov These studies provide a more physiologically relevant context for the compound's activity.

Several technologies are available for this purpose:

Reporter Gene Assays: These assays measure the transcriptional activation of a pathway-specific response element. thermofisher.com If a compound inhibits a signaling pathway, it may lead to a decrease in the expression of a reporter gene (e.g., luciferase or β-galactosidase), which can be easily quantified.

Post-Translational Modification Detection: Many signaling pathways involve a cascade of protein phosphorylation events. Assays like LanthaScreen™ can detect these specific post-translational modifications on protein substrates within the native cellular environment, providing a direct readout of pathway activity. thermofisher.com

CRISPR-based Studies: CRISPR technology can be used to knock out specific genes in a pathway. editco.bio By testing a compound in these knockout cells, researchers can confirm that the compound's effect is dependent on the intended target and explore its role within the broader pathway. editco.bio

These analyses help confirm the compound's mechanism of action and can reveal novel biological roles or off-target effects. nih.govwikipedia.org

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For scaffolds like substituted benzoic acids, QSAR can be a powerful tool to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.govacs.org

The development of a QSAR model typically involves several steps:

Data Set Selection: A set of compounds (a "training set") with known biological activities (e.g., IC50 or Ki values) is compiled. chemijournal.com This set should cover a wide range of structural diversity and activity.

Descriptor Calculation: For each molecule in the training set, a variety of molecular descriptors are calculated. These are numerical values that represent different physicochemical properties of the molecule, such as:

Hydrophobicity: Often represented by logP (the logarithm of the octanol-water partition coefficient). nih.gov

Electronic Properties: Parameters like Hammett constants, pKa, and the energy of molecular orbitals (e.g., ELUMO - Energy of the Lowest Unoccupied Molecular Orbital) describe how electrons are distributed in the molecule. nih.govacs.org

Steric Properties: Descriptors like molar refractivity and molecular volume quantify the size and shape of the molecule.

Model Generation: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build an equation that correlates the calculated descriptors with the observed biological activity. acs.org

Model Validation: The predictive power of the QSAR model is tested using an external set of compounds (a "test set") that was not used in the model's creation. chemijournal.com A robust model should be able to accurately predict the activity of the compounds in the test set.

For example, a QSAR study on the toxicity of benzoic acids found that predictive models were significantly improved by using a combination of descriptors, such as logP and pKa, rather than a single descriptor alone. nih.gov This indicates that both hydrophobicity and the ionization state of the molecule play important roles in its biological effect. nih.gov

| Compound | logP | pKa | Molar Refractivity | Observed Activity (pIC50) |

|---|---|---|---|---|

| A | 2.1 | 4.5 | 65.3 | 7.30 |

| B | 2.5 | 4.6 | 70.1 | 7.65 |

| C | 1.8 | 4.3 | 60.5 | 6.95 |

| D | 2.9 | 4.5 | 75.8 | 8.10 |

By leveraging these computational models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing. advancedsciencenews.com

Future Directions and Emerging Research Avenues for 4 Ethoxy 3 Piperidin 1 Yl Benzoic Acid Research

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of specialized chemical compounds is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. Future research on 4-Ethoxy-3-piperidin-1-yl-benzoic acid will likely focus on moving beyond traditional multi-step synthetic pathways, which can be resource-intensive.

One promising direction is the adoption of "neat synthesis" or solvent-free reaction conditions. Research has demonstrated the effective synthesis of various substituted benzoic acids from benzyl (B1604629) alcohols using catalysts like TBHP/oxone and FeCl3 without any solvent, leading to high yields and product selectivity. researchgate.net Another sustainable approach involves utilizing bio-based feedstocks. Lignin, a complex polymer abundant in plant biomass, can be broken down into benzoic acid derivatives (BADs), which can then serve as precursors for active pharmaceutical ingredients (APIs). rsc.org This "lignin valorization" strategy offers a renewable and eco-friendly alternative to petroleum-based starting materials. rsc.org Furthermore, advancements in catalysis, such as liquid-phase dioxygen oxidation using composite catalysts, provide low-energy, high-conversion routes to substituted benzoic acids. google.com

| Synthetic Strategy | Key Advantages | Potential Application |

| Lignin Valorization | Uses renewable biomass feedstock, reduces reliance on petrochemicals. rsc.org | Production of benzoic acid precursors from a sustainable source. rsc.org |

| Neat Synthesis | Solvent-free conditions, reduced waste, high product selectivity. researchgate.net | Environmentally friendly final-step oxidation or substitution reactions. |

| Catalytic Oxidation | Low reaction temperatures, low energy consumption, high conversion rates. google.com | Efficient industrial-scale production with minimal environmental footprint. google.com |

These methodologies represent a paradigm shift toward more economical and environmentally responsible production of this compound and its derivatives.

Integration of Advanced Computational Methodologies for De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and analysis of novel molecules with desired properties. For a compound like this compound, future research will heavily integrate computational approaches for de novo design and property prediction.

Structure-based drug design, which utilizes the three-dimensional structure of a biological target, has been successfully applied to design benzoic acid derivatives as potent enzyme inhibitors. nih.gov Advanced computational techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be employed to optimize the molecular structure of new derivatives and analyze their electronic properties. niscpr.res.in The analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) provides deep insights into the molecule's reactivity and potential interaction sites. niscpr.res.inscielo.org.za

Molecular docking simulations are crucial for predicting how designed analogues of this compound might bind to specific protein targets, such as kinases or G-protein coupled receptors, which are often modulated by piperidine-containing molecules. arizona.eduniscpr.res.in Furthermore, computational studies can elucidate the behavior of these molecules in solution, investigating phenomena like self-association through hydrogen bonds and π-π stacking, which can influence their crystallization and bioavailability. acs.org

| Computational Method | Purpose | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and antioxidant activity. niscpr.res.inscielo.org.za | Prediction of chemical properties and stability of new analogues. |

| Molecular Docking | Simulation of ligand-protein binding interactions. niscpr.res.in | Identification of potential biological targets and prediction of binding affinity. |

| Structure-Based Drug Design | Rational design of inhibitors based on target's active site. nih.gov | Creation of highly potent and selective therapeutic candidates. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | Understanding of dynamic interactions with biological membranes or proteins. |

These in silico methods accelerate the design-test cycle, reducing the reliance on costly and time-consuming laboratory synthesis and screening.

Application in Chemoinformatics and Artificial Intelligence-Driven Drug Discovery Paradigms

The explosion of chemical and biological data has paved the way for chemoinformatics and artificial intelligence (AI) to revolutionize drug discovery. nih.gov The structural features of this compound—a substituted aromatic ring and a saturated heterocycle—are well-suited for analysis using these data-driven approaches.

Machine learning (ML) models can be trained on large databases of compounds to predict a wide range of properties, from biological activity against a specific target to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov The first step in this process is feature extraction, where the molecule's 2D or 3D structure is converted into a numerical representation (chemical fingerprints or descriptors). nih.govresearchgate.net These features then serve as input for algorithms like Support Vector Machines (SVMs) or neural networks to build predictive models. mdpi.com

Exploration of Unconventional Applications in Materials Science or Analytical Chemistry

While the primary interest in piperidine- and benzoic acid-containing structures lies in pharmaceuticals, their unique chemical properties open doors to applications in materials science and analytical chemistry. arizona.eduontosight.ai Future research could pivot this compound and its derivatives toward these unconventional fields.

In materials science, benzoic acid derivatives have been explored as fundamental building blocks for creating functional molecular structures through on-surface synthesis. researchgate.net They have also shown promise as inhibitors in area-selective atomic layer deposition (AS-ALD), a critical technique for manufacturing next-generation semiconductors. nih.gov The ability of benzoic acids to form intermolecular hydrogen bonds makes them excellent candidates for designing liquid crystals, which are essential components of display technologies and advanced sensors. nih.gov

Furthermore, substituted benzoic acids can act as catalysts and directing agents in the synthesis of covalent organic frameworks (COFs). semanticscholar.org COFs are highly ordered, porous polymers with potential applications in gas storage, separation, and catalysis. The specific functional groups on this compound could be leveraged to tune the properties of such advanced materials.

| Field | Potential Application | Underlying Principle |

| Semiconductor Fabrication | Inhibitor for Area-Selective Atomic Layer Deposition (AS-ALD). nih.gov | Formation of a self-assembled monolayer that selectively blocks material deposition. nih.gov |

| Advanced Materials | Building block for on-surface synthesis of molecular architectures. researchgate.net | C-C coupling reactions of halogenated benzoic acid derivatives on a substrate. researchgate.net |

| Optoelectronics | Component for creating liquid crystals. nih.gov | Molecular self-assembly driven by intermolecular hydrogen bonding. nih.gov |

| Porous Polymers | Catalyst or linker for synthesizing Covalent Organic Frameworks (COFs). semanticscholar.org | Directing the formation of crystalline, porous polymer structures. semanticscholar.org |

Exploring these non-pharmaceutical avenues could lead to the development of novel functional materials and analytical tools derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethoxy-3-piperidin-1-yl-benzoic acid, and what key reaction conditions should be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between substituted benzoic acid derivatives and piperidine-containing intermediates. For example, coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst are used to facilitate amide or ester bond formation . Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C) are critical to prevent side reactions. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Structural confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the ethoxy and piperidinyl substituents.

- Purity assessment : Employ HPLC with UV detection or gas chromatography-mass spectrometry (GC-MS) for quantitative analysis .

- Physical properties : Determine melting points (e.g., 197–199°C for analogous ethoxybenzoic acids) and solubility profiles in polar/non-polar solvents .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors or dust .

- Storage : Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying oxidative or reductive conditions?

- Methodology :

- Oxidative pathways : Use reagents like KMnO₄ or CrO₃ to study carboxyl group stability. Monitor ketone or carboxylic acid byproducts via GC-MS .

- Reductive pathways : Apply NaBH₄ or catalytic hydrogenation to assess piperidinyl ring modifications. Track amine or alcohol derivatives using NMR .

- Kinetic studies : Perform time-resolved spectroscopy to identify intermediate species .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

- Methodology :

- Control variables : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Dose-response curves : Validate activity across multiple concentrations to distinguish true effects from artifacts .

- Structural analogs : Compare activity with derivatives (e.g., 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid) to identify critical substituents .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

- Methodology :

- Docking simulations : Use software like AutoDock to predict binding modes with biological targets (e.g., enzymes or receptors) .

- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to optimize functional groups .

- Retrosynthetic planning : Apply AI-driven tools (e.g., Template_relevance models) to propose feasible synthetic routes for novel analogs .

Q. What experimental approaches address low yields in the final coupling step of the synthesis?

- Methodology :

- Catalyst screening : Test alternatives to DCC, such as EDC·HCl or HATU, to improve efficiency .

- Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for better reagent solubility .

- Temperature gradients : Adjust reaction temperatures (e.g., 0°C vs. room temperature) to favor product formation over side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.